molecular formula C18H15FN4O2S2 B2717709 6-fluoro-3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2320723-58-6

6-fluoro-3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2717709
CAS No.: 2320723-58-6
M. Wt: 402.46
InChI Key: LQKCNSWJULBDRP-UHFFFAOYSA-N
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Description

6-fluoro-3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core, a fluorine atom at the 6th position, a propyl group at the 3rd position, and a thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylthio substituent at the 2nd position. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of the Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylthio Substituent: This step involves the synthesis of the thiophen-2-yl-1,2,4-oxadiazole moiety followed by its attachment to the quinazolinone core via a thioether linkage. This can be achieved through nucleophilic substitution reactions using appropriate thiol and halide precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or thiophen-2-yl positions, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazolinone derivatives

    Substitution: Substituted quinazolinone derivatives

Scientific Research Applications

6-fluoro-3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound can interact with cell surface or intracellular receptors, modulating their activity and triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-propylquinazolin-4(3H)-one: Lacks the thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylthio substituent.

    3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Lacks the fluorine atom at the 6th position.

    6-fluoro-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Lacks the propyl group at the 3rd position.

Uniqueness

The uniqueness of 6-fluoro-3-propyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-fluoro-3-propyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c1-2-7-23-17(24)12-9-11(19)5-6-13(12)20-18(23)27-10-15-21-16(22-25-15)14-4-3-8-26-14/h3-6,8-9H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKCNSWJULBDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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